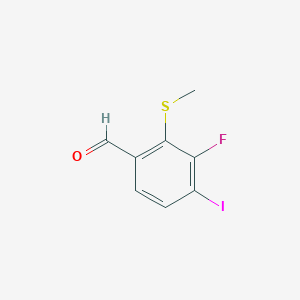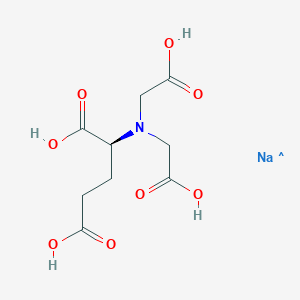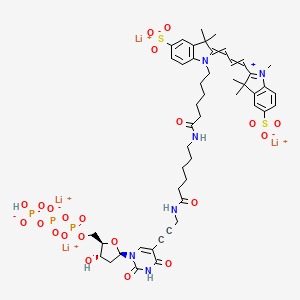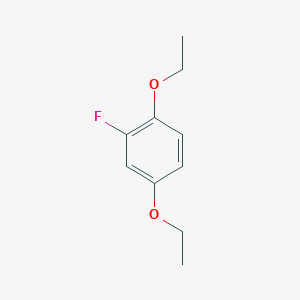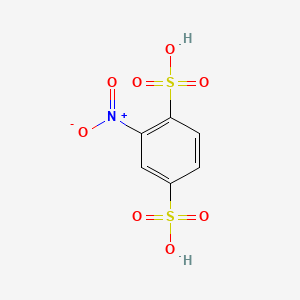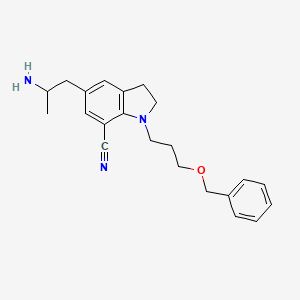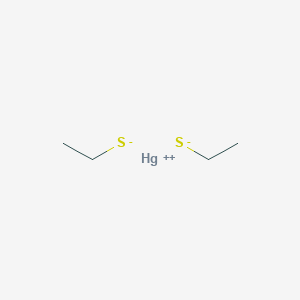
Bis(ethylthio)mercury
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(ethylthio)mercury is an organomercury compound with the molecular formula C₄H₁₀HgS₂ It is characterized by the presence of two ethylthio groups attached to a central mercury atom
准备方法
Synthetic Routes and Reaction Conditions
Bis(ethylthio)mercury can be synthesized through the reaction of mercury(II) chloride with ethanethiol in the presence of a base. The reaction typically proceeds as follows:
HgCl2+2C2H5SH→(C2H5S)2Hg+2HCl
The reaction is carried out under mild conditions, often at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of mercury compounds and thiols, ensuring safety and environmental regulations are met. The product is typically obtained in high purity through distillation or recrystallization.
化学反应分析
Types of Reactions
Bis(ethylthio)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and disulfides.
Reduction: Reduction reactions can convert this compound to elemental mercury and thiols.
Substitution: The ethylthio groups can be substituted with other ligands, such as halides or phosphines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halides like sodium chloride or phosphines like triphenylphosphine are typical reagents.
Major Products Formed
Oxidation: Mercury(II) oxide and disulfides.
Reduction: Elemental mercury and ethanethiol.
Substitution: Various organomercury compounds depending on the substituent.
科学研究应用
Bis(ethylthio)mercury has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organomercury compounds.
Biology: Studied for its interactions with biological molecules and potential use in biochemical assays.
Medicine: Investigated for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of bis(ethylthio)mercury involves its interaction with sulfur-containing biomolecules. The compound can bind to thiol groups in proteins and enzymes, disrupting their normal function. This interaction can lead to the inhibition of enzyme activity and cellular toxicity. The molecular targets include enzymes involved in cellular respiration and detoxification pathways.
相似化合物的比较
Similar Compounds
Methylmercury: Another organomercury compound with a single methyl group attached to mercury.
Dimethylmercury: Contains two methyl groups attached to mercury.
Ethylmercury: Similar to bis(ethylthio)mercury but with only one ethyl group.
Uniqueness
This compound is unique due to the presence of two ethylthio groups, which confer distinct chemical properties and reactivity compared to other organomercury compounds. Its ability to form stable complexes with sulfur-containing ligands makes it particularly useful in various applications.
属性
CAS 编号 |
811-50-7 |
|---|---|
分子式 |
C4H10HgS2 |
分子量 |
322.8 g/mol |
IUPAC 名称 |
ethanethiolate;mercury(2+) |
InChI |
InChI=1S/2C2H6S.Hg/c2*1-2-3;/h2*3H,2H2,1H3;/q;;+2/p-2 |
InChI 键 |
MEMRJYWXQDJQMI-UHFFFAOYSA-L |
规范 SMILES |
CC[S-].CC[S-].[Hg+2] |
相关CAS编号 |
75-08-1 (Parent) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


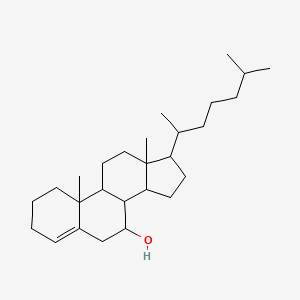
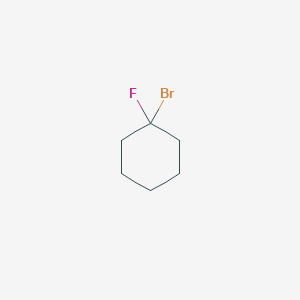
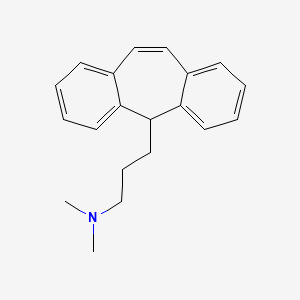

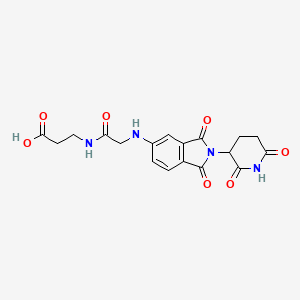
![(+)-N-[7-cyano-1,1-dioxido-6-(trifluoromethyl)-2,3-dihydro-1-benzothiophen-3-yl]-N-[2-(dimethylamino)ethyl]-3-(4-fluoro-3-methylphenyl)-5-methoxyimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B14755357.png)
![Methyl 2-[4-(4-methoxy-3,5-dimethylphenoxy)-3,5-dinitrophenyl]acetate](/img/structure/B14755361.png)
